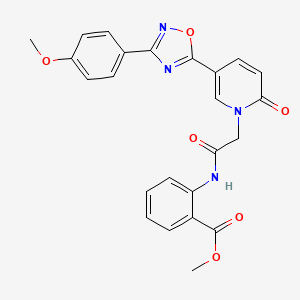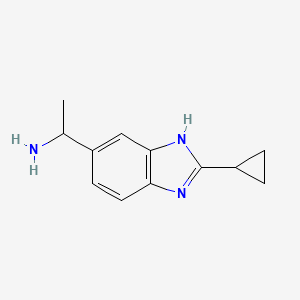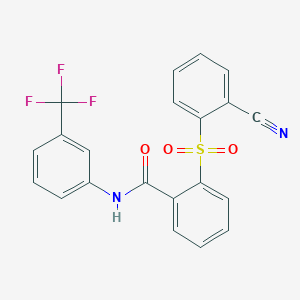![molecular formula C22H25N3O4 B2911183 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954070-96-3](/img/structure/B2911183.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a pyrrolidinyl group, which is a type of secondary amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another example is the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve Pd-catalyzed C-N cross-coupling . The reaction mixture is usually filtered and the filtrate is concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-” has a molecular weight of 271.3111 .Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and proliferation, as suggested by the anticancer activity of similar compounds . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide in preclinical studies is its high selectivity and potency in inhibiting the c-Myc-Max interaction, which makes it a valuable tool for investigating the role of c-Myc in cancer development and progression. However, the use of this compound in animal studies may be limited by its poor solubility and bioavailability, which may require the use of specialized formulations or delivery methods.
Future Directions
Despite the promising preclinical data, the clinical development of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is still in the early stages, and more research is needed to evaluate its safety and efficacy in human trials. Future studies may focus on optimizing the formulation and delivery of this compound to improve its pharmacokinetic properties and enhance its therapeutic potential. In addition, the combination of this compound with other targeted or conventional anticancer therapies may be explored to enhance its anticancer effects and overcome drug resistance.
Synthesis Methods
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the intermediate compounds, and finally, the coupling of the two intermediates to form the final product. The synthesis of this compound has been reported in several research articles, and the details of the process can be found in the literature.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of c-Myc and Max protein-protein interaction by this compound has been shown to suppress tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been reported to enhance the efficacy of other anticancer drugs, such as paclitaxel and doxorubicin, in preclinical studies.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-14-17-5-8-19-20(13-17)29-15-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,13H,1-2,9-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBVTWHHISLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)
![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)
